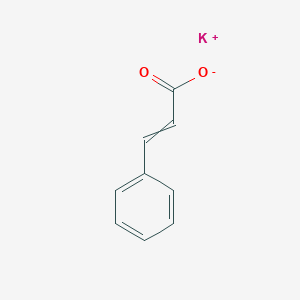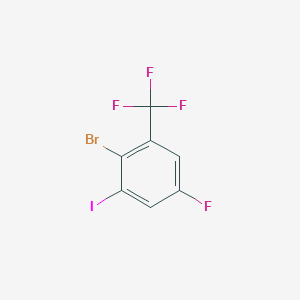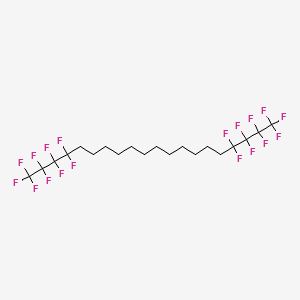
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane: is a perfluorinated compound, meaning all hydrogen atoms in the hydrocarbon chain are replaced by fluorine atoms. This compound is known for its exceptional chemical stability and resistance to degradation, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane typically involves the following steps:
Starting Material: The process begins with a hydrocarbon chain, such as icosane.
Fluorination: The hydrocarbon chain undergoes a fluorination reaction, where hydrogen atoms are replaced by fluorine atoms. This can be achieved using elemental fluorine (F2) or other fluorinating agents like cobalt trifluoride (CoF3).
Reaction Conditions: The fluorination reaction is usually carried out at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine.
Industrial Production Methods
In industrial settings, the production of perfluorinated compounds like this compound involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive and corrosive nature of fluorine gas. The process is optimized for high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, some substitution reactions can occur, although these are rare.
Reduction Reactions: Reduction of perfluorinated compounds is challenging but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles like sodium amide (NaNH2) can be used for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. due to the stability of the carbon-fluorine bonds, significant changes to the molecular structure are rare.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane has several scientific research applications:
Chemistry: Used as a model compound to study the properties of perfluorinated substances.
Biology: Investigated for its potential effects on biological systems, particularly in the context of environmental contamination.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of non-stick coatings, lubricants, and other materials requiring high chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is primarily based on its chemical stability and resistance to degradation. The strong carbon-fluorine bonds prevent the compound from undergoing significant chemical changes, making it an effective barrier or protective agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar properties but a shorter carbon chain.
Perfluorodecane: Similar in structure but with ten carbon atoms.
Perfluorododecane: Contains twelve carbon atoms and exhibits similar chemical stability.
Uniqueness
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is unique due to its longer carbon chain, which provides enhanced stability and resistance to chemical reactions compared to shorter perfluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and durability.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-octadecafluoroicosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F18/c21-13(22,15(25,26)17(29,30)19(33,34)35)11-9-7-5-3-1-2-4-6-8-10-12-14(23,24)16(27,28)18(31,32)20(36,37)38/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCUQCVNBWXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B8017351.png)
![2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)
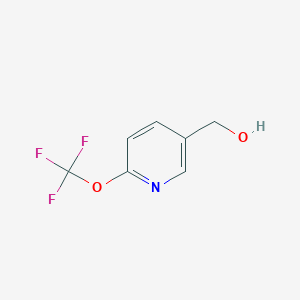
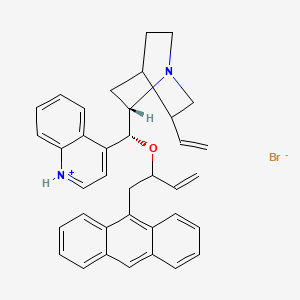
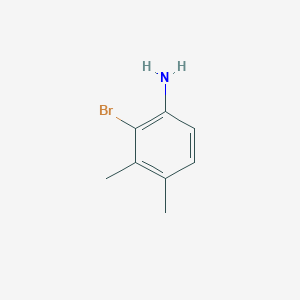
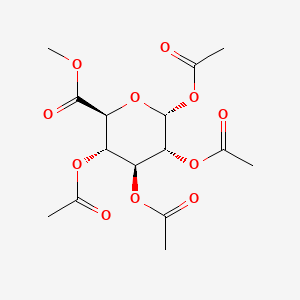
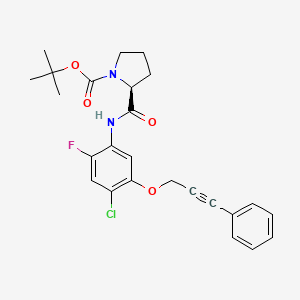

![(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine](/img/structure/B8017404.png)
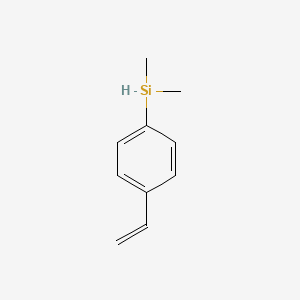
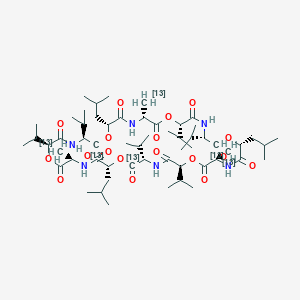
![tert-butyl N-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]carbamate](/img/structure/B8017426.png)
